1-Chloro-9H-carbazole

Vue d'ensemble

Description

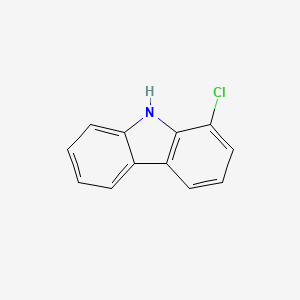

1-Chloro-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound containing a nitrogen atom. Carbazole and its derivatives are known for their versatile biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics .

Mécanisme D'action

Target of Action

1-Chloro-9H-carbazole primarily targets Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the conversion of carbazole into 2-aminobiphenyl-2,3-diol . Additionally, it has been shown to bind to and activate the enzyme adenosine deaminase , which converts adenosine into inosinic acid .

Mode of Action

The compound interacts with its targets by binding to them and inducing changes in their activity. For instance, it activates adenosine deaminase, leading to the conversion of adenosine into inosinic acid .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the conversion of carbazole into 2-aminobiphenyl-2,3-diol, a process mediated by the targets Ferredoxin CarAc and the Terminal oxygenase component of carbazole . Furthermore, it influences the RAS-MAPK pathway, which is associated with antifungal activity , and the p38 mitogen-activated protein kinase signaling pathway, which is linked to anti-inflammatory effects .

Pharmacokinetics

Its molecular weight is 20165 g/mol, and it has a boiling point of 3887 °C

Result of Action

The action of this compound results in various molecular and cellular effects. It has been shown to produce cell lysis by activating adenosine deaminase . Moreover, its interaction with the RAS-MAPK and p38 mitogen-activated protein kinase signaling pathways can lead to antifungal and anti-inflammatory effects, respectively .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of biphenyl-utilizing bacteria can enhance the yield of 9H-carbazol-1-ol, a derivative of 9H-carbazole . .

Analyse Biochimique

Biochemical Properties

1-Chloro-9H-carbazole interacts with the enzyme adenosine deaminase . This interaction leads to the activation of the enzyme, which plays a crucial role in purine metabolism by converting adenosine to inosine .

Cellular Effects

It has been shown to produce cell lysis , indicating that it may have cytotoxic effects on certain cell types.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with adenosine deaminase . By binding to and activating this enzyme, it influences the conversion of adenosine to inosine, a critical step in purine metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathway of purine metabolism . It interacts with the enzyme adenosine deaminase, influencing the conversion of adenosine to inosine .

Méthodes De Préparation

1-Chloro-9H-carbazole can be synthesized through several methods. One common synthetic route involves the chlorination of carbazole. This process typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position on the carbazole ring .

Industrial production methods often involve the use of palladium-catalyzed reactions. For example, a palladium-catalyzed tandem reaction can be employed to synthesize this compound from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation. This method is efficient and compatible with various functional groups .

Analyse Des Réactions Chimiques

1-Chloro-9H-carbazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Major products formed from these reactions include hydroxylated carbazole derivatives, amine derivatives, and various substituted carbazoles .

Applications De Recherche Scientifique

1-Chloro-9H-carbazole has numerous applications in scientific research:

Comparaison Avec Des Composés Similaires

1-Chloro-9H-carbazole can be compared with other carbazole derivatives, such as:

9H-Carbazole: The parent compound, which lacks the chlorine substituent.

6-Chloro-9H-carbazole: Another chlorinated derivative with the chlorine atom at a different position.

Polycarbazole: A polymeric form of carbazole, which has applications in optoelectronics and materials science due to its excellent electrical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and suitability for various applications.

Activité Biologique

1-Chloro-9H-carbazole, a derivative of carbazole, is recognized for its diverse biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

This compound has a molecular formula of C13H8ClN and a molecular weight of approximately 201.65 g/mol. Its boiling point is reported to be around 388.7 °C. The compound is characterized by a chlorine atom at the 1-position of the carbazole ring, which significantly influences its biological properties.

Target Interactions:

this compound primarily targets enzymes such as adenosine deaminase and ferredoxin CarAc . These interactions are crucial for its biological effects, particularly in the conversion of adenosine to inosinic acid, which plays a role in purine metabolism.

Mode of Action:

The compound binds to its target enzymes, inducing conformational changes that activate adenosine deaminase. This activation leads to increased production of inosinic acid, influencing various cellular processes including cell lysis and apoptosis .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Purine Metabolism: It participates in the metabolic pathway that converts adenosine into inosinic acid.

- Antimicrobial Activity: The compound exhibits antibacterial properties against various strains such as Bacillus subtilis and Escherichia coli, with effective concentrations ranging from 31.25 to 250 µg/ml .

- Neuroprotective Effects: Certain derivatives have shown potential neuroprotective activity, suggesting applications in treating neurodegenerative diseases .

Biological Activities

This compound has been studied for multiple biological activities:

Study on Antiviral Activity

A recent study synthesized a series of chloro-1,4-dimethyl-9H-carbazoles and evaluated their anti-HIV activity. Among these compounds, one nitro-derivative showed promising results with submicromolar potency against HIV protease, indicating potential for developing new antiviral therapies .

Neuroprotective Effects

Research on carbazole derivatives demonstrated that certain compounds could inhibit AChE-induced aggregation of amyloid-beta peptides at concentrations as low as 10 µM. In vivo studies indicated that these compounds could improve cognitive function in rat models by enhancing memory retention .

Propriétés

IUPAC Name |

1-chloro-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDCPKPHHCECLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314919 | |

| Record name | 1-Chloro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-70-2 | |

| Record name | 1-Chloro-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.